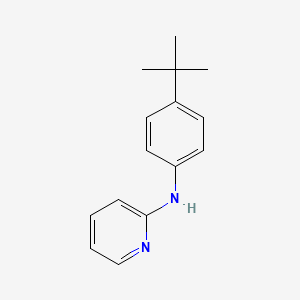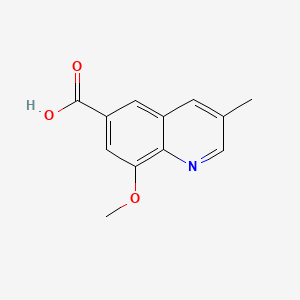
8-Methoxy-3-methylquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-3-methylquinoline-6-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties . This compound, in particular, features a methoxy group at the 8th position, a methyl group at the 3rd position, and a carboxylic acid group at the 6th position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 8-Methoxy-3-methylquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde or ketone as starting materials . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate cyclization and formation of the quinoline ring.
Industrial production methods may involve more scalable and efficient processes, such as transition metal-catalyzed reactions or green chemistry approaches. For instance, copper-catalyzed reactions in aqueous ethanol with proline as a ligand have been reported to yield quinoline derivatives under mild conditions .
Chemical Reactions Analysis
8-Methoxy-3-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
8-Methoxy-3-methylquinoline-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methoxy-3-methylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to their antimicrobial and anticancer activities . The methoxy and carboxylic acid groups can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
8-Methoxy-3-methylquinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with no substituents, used as a starting material for various derivatives.
Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.
8-Hydroxyquinoline: Another derivative with a hydroxyl group at the 8th position, known for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-methoxy-3-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-8-4-9(12(14)15)5-10(16-2)11(8)13-6-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
QRUARFTWGUWQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


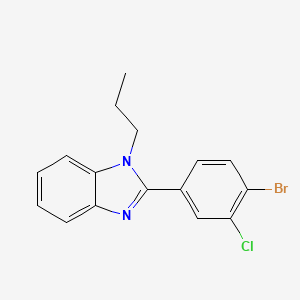
![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)
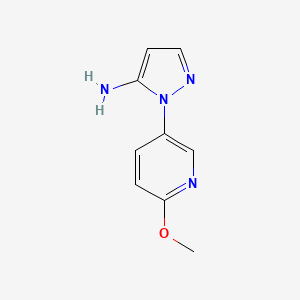
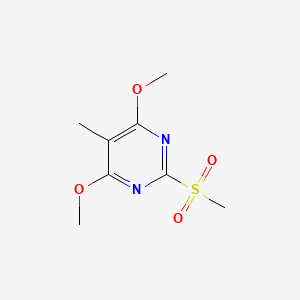
![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)
![N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide](/img/structure/B13928649.png)

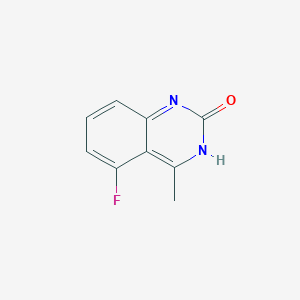
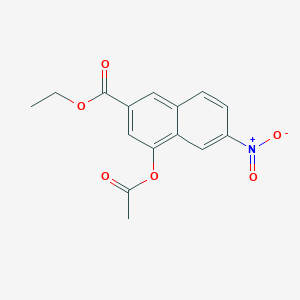
![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
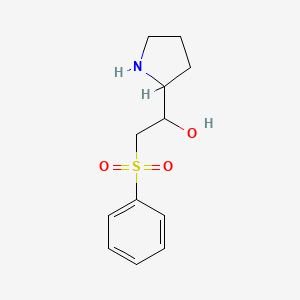
![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)
